9-Bromo-9-borabicyclo[3.3.1]nonane
Overview
Description
9-Bromo-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This colorless solid is often used as a hydroboration reagent due to its high regioselectivity and ability to form stable intermediates .
Preparation Methods
9-Bromo-9-borabicyclo[3.3.1]nonane is typically prepared by the reaction of 1,5-cyclooctadiene with borane adducts in ethereal solvents . The compound can be purified by distillation under vacuum or recrystallization from tetrahydrofuran . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
9-Bromo-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: It adds across double bonds in alkenes to form organoboranes, which can be further oxidized to alcohols.
Reduction: It can reduce carbonyl compounds, acid chlorides, and alkenes.
Substitution: It participates in substitution reactions, particularly in the formation of C-C, C-O, C-N, C-S, C-halogen, and C-metal bonds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and pinacol borane for hydroboration . Major products formed from these reactions include terminal alcohols, amines, and various substituted organic compounds .
Scientific Research Applications
9-Bromo-9-borabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-Bromo-9-borabicyclo[3.3.1]nonane exerts its effects involves the formation of a hydride-bridged dimer, which cleaves in the presence of reducible substrates . Its highly regioselective addition to alkenes allows for the preparation of terminal alcohols by subsequent oxidative cleavage . The steric demand of the compound suppresses the formation of 2-substituted isomers, making it highly selective .
Comparison with Similar Compounds
9-Bromo-9-borabicyclo[3.3.1]nonane is unique due to its high regioselectivity and ability to form stable intermediates. Similar compounds include:
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
9-Iodo-9-borabicyclo[3.3.1]nonane: Used in similar hydroboration and reduction reactions.
9-Propyl-9-borabicyclo[3.3.1]nonane: Initially used in the preparation of 9-BBN.
These compounds share similar properties but differ in their reactivity and selectivity, making this compound particularly valuable in specific synthetic applications.
Properties
IUPAC Name |
9-bromo-9-borabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BBr/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZDPIIMSZAKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344072 | |
Record name | 9-Bromo-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22086-45-9 | |
Record name | 9-Bromo-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22086-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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